
Ácido 5-(2H-1,3-benzodioxol-5-il)-1-metil-1H-pirazol-3-carboxílico
Descripción general
Descripción
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as 5-Methyl-1H-pyrazole-3-carboxylic acid, is a heterocyclic organic compound that is widely used in the fields of organic synthesis and medicinal chemistry. It is a versatile building block for a variety of compounds, including drugs and other biologically active compounds. This compound has been extensively studied due to its potential applications in a range of fields, including medicinal chemistry, drug discovery, and biotechnology.
Aplicaciones Científicas De Investigación
Inhibición de la Ciclooxigenasa (COX)
Este compuesto ha sido estudiado por su potencial como inhibidor de COX. Las enzimas COX son cruciales en la biosíntesis de prostaglandinas, que están involucradas en la inflamación y el dolor. Los inhibidores de COX pueden tener aplicaciones terapéuticas en condiciones como la artritis y el reumatismo .
Agentes Antiinflamatorios
Debido a sus propiedades de inhibición de COX, este compuesto puede servir como un agente antiinflamatorio. Podría usarse para desarrollar nuevos fármacos antiinflamatorios no esteroideos (AINE) que ofrezcan efectos analgésicos, antiinflamatorios y antipiréticos .
Citotoxicidad contra Células Cancerosas
El compuesto ha mostrado actividad citotóxica contra la línea de células de carcinoma cervical (HeLa). Esto sugiere una posible aplicación en la investigación del cáncer, particularmente en el desarrollo de agentes quimioterapéuticos .
Síntesis de Derivados de Benzodioxol
La parte de benzodioxol en el compuesto es un precursor valioso en la síntesis de varios derivados. Estos derivados pueden explorarse para una variedad de actividades biológicas, incluido su papel como inhibidores de COX .
Química Analítica
En química analítica, este compuesto podría utilizarse como un estándar o material de referencia debido a su estructura y propiedades bien definidas. Puede ayudar en la calibración de instrumentos y la validación de métodos analíticos .
Mecanismo De Acción
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and may interact with certain proteins. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-diabetic effects. In addition, it has been shown to have antifungal, antiviral, and anti-allergic effects. Furthermore, it has been shown to have neuroprotective effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, it is a versatile building block for a variety of compounds, including drugs and other biologically active compounds. The main limitation of using this compound is that its mechanism of action is not fully understood.
Direcciones Futuras
The potential future directions for research on 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acidpyrazole-3-carboxylic acid include further exploration of its mechanism of action and its potential biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of this compound in the fields of medicinal chemistry, drug discovery, and biotechnology. Furthermore, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes and as a modulator of certain proteins. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases and conditions.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-9(5-8(13-14)12(15)16)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJMBCFMADCRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)
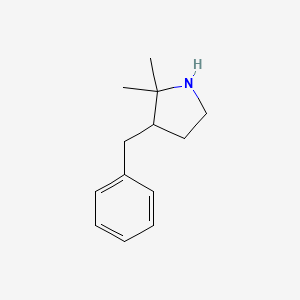


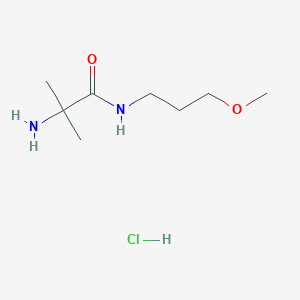
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
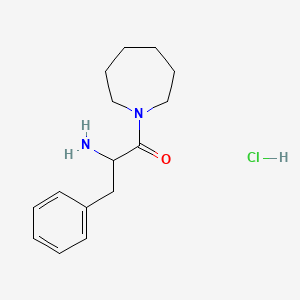
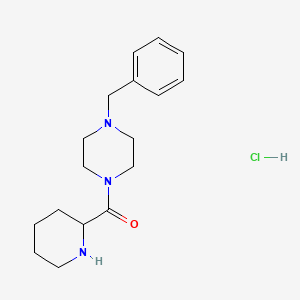
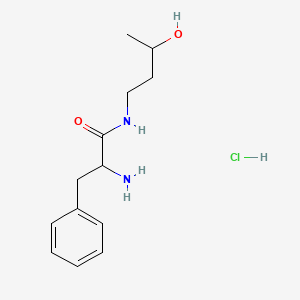
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)

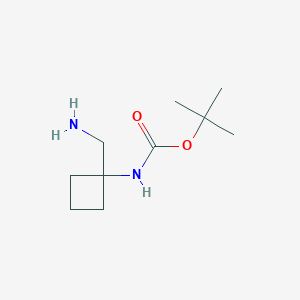
![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)